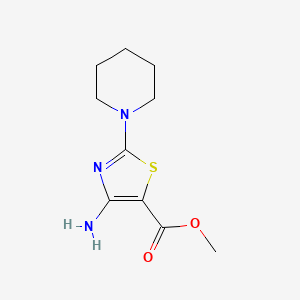

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-9(14)7-8(11)12-10(16-7)13-5-3-2-4-6-13/h2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIKCKURGHDKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with piperidine and methylating agents. One common method involves the reaction of 4-amino-2-(piperidin-1-yl)thiazole with methyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Properties

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate exhibits a range of pharmacological activities, making it a candidate for drug development. Key properties include:

- Anticancer Activity : Compounds with thiazole moieties have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiazole have been documented to possess selective nanomolar inhibitory activity against various human cancer cell lines, including breast, lung, and prostate cancers .

- Antimicrobial Properties : Thiazole derivatives have demonstrated significant antibacterial activity against resistant strains such as MRSA and E. coli. This compound could be explored for its potential in treating bacterial infections .

- Anticonvulsant Effects : Research has indicated that certain thiazole derivatives exhibit anticonvulsant properties, suggesting that this compound may also have similar effects .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Table 1: Structural and Functional Comparison of Thiazole Carboxylates

Key Findings and Structure-Activity Relationships (SAR)

Position 2 Substituents: Piperidin-1-yl vs. Aryl vs. Heterocyclic Groups: Substitution with 4-chlorophenyl (e.g., in and ) correlates with strong antiviral activity, likely due to hydrophobic interactions and halogen bonding. In contrast, pyridinyl groups () may improve solubility but reduce potency .

Position 4 Modifications: The amino group in the target compound and its 4-chlorophenyl analog () suggests a role in hydrogen bonding with biological targets. Replacement with a dibromomethyl group () significantly enhances antiviral potency, possibly through increased electrophilicity or steric bulk .

Ester Group Impact :

- Methyl esters (e.g., target compound) generally exhibit lower metabolic stability compared to ethyl esters (), but modifications like thioesters or amides () can improve pharmacokinetics .

Biological Activity Trends :

- Antiviral Potency : Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate () demonstrates the highest activity against yellow fever virus (YFV), with a therapeutic index superior to first-generation compounds. This highlights the importance of halogenation at position 4 .

- Enzyme Inhibition : Piperidine and piperazine derivatives () are frequently explored as kinase or protease inhibitors due to their ability to mimic natural substrates .

Biological Activity

Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate, a heterocyclic compound, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 241.31 g/mol

- CAS Number : 99967-77-8

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperidine and methylating agents. A common method includes the reaction of 4-amino-2-(piperidin-1-yl)thiazole with methyl chloroformate under basic conditions to yield the desired product .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Research has shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. This compound has been evaluated for its effects on human cancer cell lines, demonstrating promising results in reducing cell viability.

- Enzyme Inhibition : The compound is being explored as a potential inhibitor for various enzymes, including lipoxygenase and α-glucosidase, which are relevant in inflammatory processes and diabetes management .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The compound may bind to receptors involved in cellular signaling pathways, modulating their activity.

- Enzyme Interaction : It can inhibit enzymes by binding to active sites or allosteric sites, altering their function and leading to downstream effects such as apoptosis in cancer cells .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Bacillus subtilis | 0.75 |

Case Study: Anticancer Activity

A study evaluated the anti-proliferative effects of this compound on various cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 |

| MCF7 | 15 |

| PC3 | 20 |

These findings suggest that the compound has a selective effect on cancer cells while exhibiting minimal toxicity towards normal cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate?

Answer:

The synthesis typically involves cyclocondensation reactions or molecular hybridization. For example:

- Cyclocondensation : Ethyl bromomalonate reacts with aryl thioamides in toluene under reflux to form 4-hydroxy thiazole intermediates, which are further functionalized .

- Heterocyclic coupling : Sodium hydride (NaH) mediates coupling between 4-amino-6-chloro-2-methylpyrimidine and protected thiazole intermediates, followed by deprotection .

- Solvent optimization : High-temperature reactions in polar aprotic solvents like HMPA (150°C) improve yields for thiazole-pyrimidine fused systems .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

Key analytical techniques include:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., piperidinyl protons at δ 3.30–3.80 ppm, thiazole carbons at ~160–170 ppm) .

- Elemental analysis : Combustion analysis confirms C, H, N, and S content (e.g., deviations <0.3% validate purity) .

- IR spectroscopy : Peaks at ~1700 cm confirm ester carbonyl groups .

Basic: What biological activities are associated with thiazole-5-carboxylate derivatives?

Answer:

Thiazole derivatives are studied for:

- Enzyme inhibition : Modulating targets like Mycobacterium tuberculosis GyrB via piperidinyl and aryl substituents .

- Antimicrobial activity : Structural analogs with triazole or pyridyl groups show enhanced binding to bacterial enzymes .

Advanced: How can reaction conditions be optimized to address low yields in multi-step syntheses?

Answer:

- Catalyst screening : NaH or DMF-DMA improves coupling efficiency in heterocyclic systems .

- Solvent effects : Polar solvents (e.g., HMPA) enhance thermal stability during high-temperature cyclization .

- Protection-deprotection strategies : PMB (4-methoxybenzyl) groups prevent side reactions during amide formation .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound?

Answer:

- Piperidinyl substitution : Bulky groups (e.g., 4-substituted benzyl) improve GyrB inhibition by enhancing hydrophobic interactions .

- Thiazole core : Electron-withdrawing groups (e.g., carboxylate) stabilize π-π stacking with enzyme active sites .

Advanced: How should researchers resolve contradictions in reported spectral data for thiazole derivatives?

Answer:

- Solvent standardization : DMSO-d vs. CDCl can shift proton signals; consistent solvent use is critical .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms .

Advanced: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Software like AutoDock evaluates interactions with GyrB ATP-binding pockets (e.g., hydrogen bonding with Asp81) .

- DFT calculations : Optimize geometry and electron density to correlate with observed bioactivity .

Advanced: How does the incorporation of triazole or pyrimidine rings affect reactivity?

Answer:

- Triazole rings : Increase metabolic stability via hydrogen bonding but may reduce solubility .

- Pyrimidine fusion : Enhances π-stacking in heterocyclic systems but requires careful pH control to avoid decomposition .

Advanced: What strategies mitigate thermal degradation during high-temperature syntheses?

Answer:

- Inert atmosphere : Nitrogen or argon prevents oxidation of thiazole intermediates .

- Microwave-assisted synthesis : Reduces reaction time and thermal exposure .

Advanced: How are stability studies designed for thiazole-5-carboxylate derivatives?

Answer:

- Forced degradation : Acid/alkali hydrolysis (e.g., 0.1M HCl/NaOH) identifies labile functional groups .

- Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months monitor ester hydrolysis or piperidinyl oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.